CK2 Binding Affinity (Ki/Kd) and Selectivity vs. Silmitasertib (CX-4945) and TBB
This compound binds CK2 with a dissociation constant (Kd) or inhibition constant (Ki) of 12 nM, establishing it as a high-affinity tool [1]. While silmitasertib (CX-4945) demonstrates higher biochemical potency against CK2α (IC50 ~1 nM, Ki 0.38 nM) , the critical differentiation is functional selectivity. Silmitasertib potently inhibits CLK2 (IC50 ~4 nM) and other off-targets, leading to CK2-independent effects [2]. In contrast, this compound was described as exhibiting 'exclusive selectivity for CK2' within a broad kinase panel, making it the superior choice for experiments where confounding off-target activity must be eliminated [1]. Compared to the classic tool TBB (CK2 IC50 = 0.9-1.6 µM), this compound is over 70-fold more potent .
| Evidence Dimension | CK2 Binding Affinity and Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Ki/Kd = 12 nM; described as 'exclusively selective' for CK2 in a broad panel. |
| Comparator Or Baseline | Silmitasertib (CX-4945): CK2α IC50 = 1 nM, Ki = 0.38 nM; CLK2 IC50 = 3.8-4.9 nM; inhibits 28/403 kinases tested. TBB: CK2 IC50 = 0.9-1.6 µM; inhibits GSK3β, CDK2, PHK. |
| Quantified Difference | Target compound shows exclusive CK2 selectivity versus silmitasertib's multi-kinase activity. Over 70-fold more potent for CK2 than TBB. |
| Conditions | Recombinant human CK2α enzyme assays; broad kinase selectivity panels (e.g., 403 kinases for silmitasertib comparator). |
Why This Matters
Procurement of this compound is justified over silmitasertib for experiments where CLK2 inhibition would confound results, and over TBB when high potency is required.
- [1] Krämer, A., Kurz, C. G., Berger, B. T., Celik, I. E., Tjaden, A., Greco, F. A., Knapp, S., & Hanke, T. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. View Source
- [2] Chemical Probes Portal entry for CX-4945 noting CLK2 IC50 = 3.8 nM and CK2-independent effects. View Source
